Cas no 53179-11-6 (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide)

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide structure
53179-11-6 structure
Product Name:4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
CAS-nummer:53179-11-6
MF:C29H33ClN2O2
MW:477.037526845932
CID:56361
PubChem ID:3955
Update Time:2025-11-07

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
    • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-di(phenyl)butanamide
    • 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-
    • 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
    • LOPERAMIDE
    • [3H]-Loperamide
    • Apo-Loperamide
    • Imodium
    • Ioperamide
    • Kaopectate II
    • Loperacap
    • Loperamida
    • Loperamidum
    • Maalox Anti-Diarrheal
    • Nu-Loperamide
    • BRD-K61250553-003-16-5
    • LoperamideHCl
    • IDI1_033851
    • BRD-K61250553-001-02-9
    • PMS-Loperamide
    • NCGC00024818-03
    • 4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-.alpha.,.alpha.-diphenyl-1-piperidinebutyramide
    • SBI-0050686.P003
    • LOPERAMIDE [WHO-DD]
    • KBio2_005237
    • Fortasec
    • AKOS000573892
    • KBio2_000854
    • Tocris-0840
    • Bio2_000581
    • KBio2_002669
    • BSPBio_000248
    • NCGC00024818-05
    • BRN 1558273
    • NINDS_000215
    • BSPBio_002769
    • KBio2_000101
    • Q423751
    • CAS-53179-11-6
    • 6X9OC3H4II
    • HMS2089C13
    • CCG-204793
    • NCGC00015608-02
    • Loperamide [INN:BAN]
    • KBio1_000215
    • KBioSS_000854
    • CHEMBL841
    • Rho-Loperamide
    • Spectrum3_001015
    • NCGC00016828-01
    • AB00053697_14
    • NCGC00015608-08
    • NCGC00015608-01
    • CBiol_001796
    • DivK1c_000215
    • CAS-34552-83-5
    • 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-
    • Loperamid
    • KBioGR_000101
    • NCGC00015608-11
    • Prestwick2_000144
    • Bio1_000082
    • BDBM50017698
    • NCGC00015608-03
    • Loperamide (INN)
    • Diamide (TN)
    • KBio2_003422
    • Bio2_000101
    • NCGC00024818-04
    • KBio3_000201
    • Tox21_110180_1
    • Loperamidum (Latin)
    • BRD-K61250553-003-05-8
    • NS00002516
    • C07080
    • FT-0657293
    • Imodium A-D Caplets
    • 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-N,N-dimethyl-2,2-diphenyl-butyramide
    • Spectrum5_001374
    • Loperamida [INN-Spanish]
    • 53179-11-6
    • LOPERAMIDE [MI]
    • KBio2_005990
    • 4-(4-Chlorophenyl)-N,N-dimethyl-alpha,alpha-diphenyl-4-hydroxy-1-piperidinebutanamide
    • NCGC00015608-07
    • EC 258-416-5
    • GTPL7215
    • Spectrum4_001143
    • Prestwick3_000144
    • 4-(4-Chlorophenyl)-N,N-dimethyl-.alpha.,.alpha.-diphenyl-4-hydroxy-1-piperidinebutanamide
    • HMS1791F03
    • Tox21_110180
    • Prestwick1_000144
    • NCGC00015608-04
    • Spectrum_000374
    • KBioSS_000101
    • 2-methoxyethyl1-methylethyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • BSPBio_001381
    • BPBio1_000274
    • Bio1_000571
    • Lopac0_000708
    • LOPERAMIDE [INN]
    • NCGC00015608-05
    • SCHEMBL28530
    • 5-21-02-00379 (Beilstein Handbook Reference)
    • SDCCGSBI-0050686.P004
    • Prestwick0_000144
    • Loperamida (INN-Spanish)
    • Immodium
    • HSDB 8344
    • Loperamidum (INN-Latin)
    • L000709
    • NCGC00024818-02
    • DB00836
    • NCGC00024818-01
    • NCGC00015608-24
    • 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-N,N-dimethyl-2,2-diphenyl-butyramide(loperamide)
    • IDI1_000215
    • Loperamidum [INN-Latin]
    • Spectrum2_001738
    • AB00053697-13
    • D08144
    • NSC696356
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-N,N-dimethyl-2,2-diphenylbutanamide #
    • DTXCID4025165
    • LOPERAMIDE [VANDF]
    • EN300-708764
    • SPBio_002187
    • NCGC00015608-09
    • SPBio_001816
    • KBioGR_001685
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-N,N-dimethyl-2,2-diphenylbutanamide
    • NCGC00015608-06
    • AB00053697-12
    • EINECS 258-416-5
    • Bio1_001060
    • Oprea1_109220
    • 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-.alpha.,.alpha.-diphenyl-
    • AB00053697_15
    • Lopac-L-4762
    • NCGC00015608-15
    • KBio3_001989
    • KBio3_000202
    • DTXSID6045165
    • 4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide
    • cid_71420
    • HMS1989F03
    • UNII-6X9OC3H4II
    • CHEBI:6532
    • LOPERAMIDE OXIDE MONOHYDRATE IMPURITY A [EP IMPURITY]
    • AB00053697
    • LOPERAMIDE [JAN]
    • A829430
    • BRD-K61250553-003-32-2
    • STK042086
    • BRD-K61250553-003-29-8
    • DA-75076
    • BRD-K61250553-003-30-6
    • MDL: MFCD00600388
    • Inchi: 1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
    • InChI-sleutel: RDOIQAHITMMDAJ-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)C1(CCN(CCC(C(N(C)C)=O)(C2C=CC=CC=2)C2C=CC=CC=2)CC1)O

Berekende eigenschappen

  • Exacte massa: 476.22300
  • Monoisotopische massa: 476.223056
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 8
  • Complexiteit: 623
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 5
  • Topologisch pooloppervlak: 43.8

Experimentele eigenschappen

  • Kleur/vorm: 从异丙醇结晶
  • Dichtheid: 1.187
  • Smeltpunt: [222.1]
  • Kookpunt: 647.2 °C at 760 mmHg
  • Vlampunt: 345.2 °C
  • Brekindex: 1.6
  • PSA: 43.78000
  • LogboekP: 5.02590

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 2735 8/PG 3
  • WGK Duitsland:3
  • Veiligheidsinstructies: S26; S36/37/39; S45
  • RTECS:FF2200000
  • Identificatie van gevaarlijk materiaal: C Xi
  • Risicozinnen:R34; R36/37/38; R41; R37/38; R20/21/22

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Douanegegevens

  • HS-CODE:29252000
  • Douanegegevens:

    中国海关编码:

    29252000

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Biosynth
BL166178-100 mg
Loperamide hydrochloride - Bio-X
53179-11-6
100MG
Please enquire 2023-01-05
Enamine
EN300-708764-0.05g
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
53179-11-6
0.05g
$73.0 2023-05-31

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.